molecular formula C18H20N2O4S B12137433 2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12137433
M. Wt: 360.4 g/mol
InChI Key: SYZBZZVCOYQRDQ-UHFFFAOYSA-N
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Description

2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-11-14(17(22)24-10-9-23-3)15(13-7-5-4-6-8-13)20-16(21)12(2)25-18(20)19-11/h4-8,12,15H,9-10H2,1-3H3

InChI Key

SYZBZZVCOYQRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=CC=C3

Origin of Product

United States

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